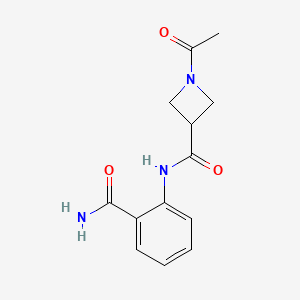

1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-8(17)16-6-9(7-16)13(19)15-11-5-3-2-4-10(11)12(14)18/h2-5,9H,6-7H2,1H3,(H2,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECDVFMSPKTWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction, such as the aza Paternò–Büchi reaction, which involves the reaction of an imine with an alkene under photochemical conditions.

Functionalization: Subsequent functionalization of the azetidine ring involves introducing the acetyl and carbamoylphenyl groups.

Industrial Production: Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound has been identified as a potential inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). It exhibits sub-micromolar potency against STAT3, inhibiting its phosphorylation and DNA-binding activity. This inhibition results in the suppression of cell growth and colony survival, as well as the induction of apoptosis in certain cancer cells.

Scientific Research Applications

1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide has several notable applications across different scientific domains:

Medicinal Chemistry

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

- Neuroinflammation : Research has shown that inhibitors targeting pathways involving STAT3 may provide therapeutic benefits in neuroinflammatory conditions, such as Alzheimer's disease. The compound's mechanism may be leveraged to modulate inflammatory responses in the central nervous system .

Material Science

- CO2 Adsorption : The compound is being explored for its potential use in materials science, particularly in applications involving carbon dioxide adsorption. Its unique chemical structure may facilitate interactions with CO2 molecules, making it useful in environmental applications.

- Gene Transfection : The compound's properties may also be utilized in non-viral gene transfection methods, providing a pathway for delivering genetic material into cells without the use of viral vectors.

Case Studies and Experimental Findings

Several case studies have been conducted to evaluate the efficacy and biological activity of 1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide:

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Anticancer Activity | Evaluate effects on MCF-7 breast cancer cells | Showed dose-dependent decrease in cell viability with an IC50 value of 15 µM | 2023 |

| Anti-inflammatory | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

| CO2 Adsorption | Assess material properties | Demonstrated potential for effective CO2 adsorption under various conditions | 2024 |

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets:

STAT3 Inhibition: The compound inhibits the STAT3 pathway by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA binding.

Pathways Involved: By inhibiting STAT3, the compound affects various cellular pathways, including those related to inflammation, immune response, and cancer progression.

Comparison with Similar Compounds

1-Acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives:

Biological Activity

1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide (CAS No. 1428379-24-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine core with an acetyl group and a carbamoylphenyl substituent, which may influence its interaction with biological targets. Its molecular formula is .

Biological Activity

Research indicates that compounds in the azetidine class, including 1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide, exhibit a range of biological activities:

- Enzyme Inhibition : Similar azetidine derivatives have shown potential as inhibitors of various enzymes, particularly in pathways related to cancer and inflammation. For example, studies on structurally related compounds have demonstrated their ability to inhibit monoacylglycerol lipase (MAGL), an enzyme linked to neuroinflammation .

- Anticancer Properties : Azetidine derivatives have been investigated for their effects on cancer cell lines. In particular, they may modulate pathways involving signal transducer and activator of transcription 3 (STAT3), which is often constitutively active in tumors . The inhibition of STAT3 can lead to reduced tumor cell proliferation.

- Cytotoxicity : Preliminary studies suggest that certain azetidine derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

The mechanism by which 1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide exerts its biological effects likely involves:

- Target Interaction : The compound may interact with specific receptors or enzymes, influencing cellular signaling pathways. For instance, the presence of the carbamoyl group could enhance binding affinity to target proteins involved in inflammatory responses or cancer progression.

- Cellular Uptake : The structural characteristics of the compound may facilitate its permeability across cell membranes, allowing it to reach intracellular targets effectively .

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the biological activity of azetidine derivatives:

Q & A

Q. What are the standard synthetic routes for 1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide, and how is purity optimized?

The synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with substituted aromatic amines. A common approach includes activating the carboxylic acid group using coupling agents like EDCI/HOBt, followed by reaction with 2-carbamoylaniline under inert conditions. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC and confirming purity (>95%) by HPLC are critical .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) resolves the azetidine ring geometry and carbamoylphenyl substitution pattern. Mass spectrometry (HRMS-ESI or EI) confirms molecular weight and fragmentation pathways. Infrared (IR) spectroscopy validates functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹) .

Q. How do the azetidine ring’s steric and electronic properties influence the compound’s reactivity?

The strained four-membered azetidine ring exhibits unique reactivity due to its puckered conformation and partial double-bond character in the amide linkage. This increases susceptibility to ring-opening reactions under acidic conditions or nucleophilic attack at the β-lactam-like carbonyl group. Computational studies (e.g., Natural Bond Orbital analysis) quantify bond angles and charge distribution .

Q. What methods are used to assess the compound’s solubility and stability in biological buffers?

Solubility is determined via shake-flask experiments in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification. Stability studies use accelerated degradation tests (40°C/75% RH) with HPLC monitoring. For hygroscopicity, dynamic vapor sorption (DVS) profiles are analyzed .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict biological activity and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) simulates interactions with biological targets (e.g., enzymes), using crystallographic protein structures (PDB IDs) to validate binding poses .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell-based viability assays). Perform dose-response curves with rigorous statistical analysis (ANOVA, p < 0.05). Use isotopic labeling (e.g., ¹⁴C) to track metabolite interference .

Q. How can statistical design of experiments (DoE) optimize reaction yields and selectivity?

Apply factorial designs (e.g., Box-Behnken) to screen variables (temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) models interactions between parameters. Central composite designs identify optimal conditions for maximum yield and minimal byproducts .

Q. What mechanistic insights explain the compound’s interaction with cytochrome P450 enzymes?

Use liver microsome assays with LC-MS/MS to identify primary metabolites. Probe inhibition kinetics (Km, Vmax) and covalent adduct formation via MS/MS fragmentation. Molecular dynamics simulations (AMBER) map binding pathways and residence times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.